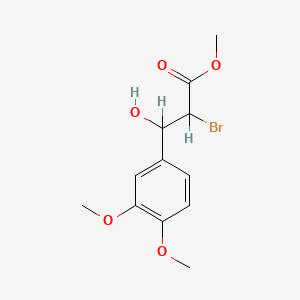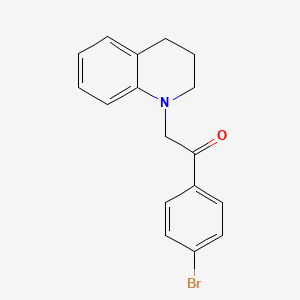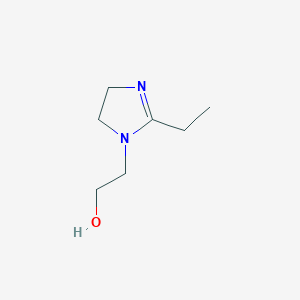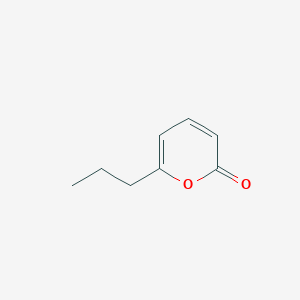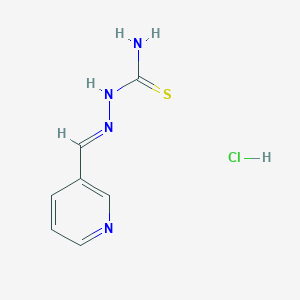
3-Oximino-2-pentanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydroxyimino)-2-pentanone is an organic compound with the molecular formula C5H9NO2 It is a ketoxime, meaning it contains both a ketone and an oxime functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(Hydroxyimino)-2-pentanone can be synthesized through several methods. One common approach involves the reaction of 2-pentanone with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically proceeds under mild conditions, with the hydroxylamine reacting with the carbonyl group of 2-pentanone to form the oxime.
Industrial Production Methods
In an industrial setting, the production of 3-(Hydroxyimino)-2-pentanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or distillation may be employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydroxyimino)-2-pentanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso compounds.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The oxime group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can react with the oxime group under basic or acidic conditions.
Major Products Formed
Oxidation: Nitroso compounds.
Reduction: Amines.
Substitution: Various substituted oxime derivatives.
Aplicaciones Científicas De Investigación
3-(Hydroxyimino)-2-pentanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: It can be used in the production of fine chemicals and as a building block for various industrial processes.
Mecanismo De Acción
The mechanism by which 3-(Hydroxyimino)-2-pentanone exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, the oxime group can form stable complexes with metal ions, potentially inhibiting metalloenzymes. Additionally, the compound may act as a nucleophile in various chemical reactions, participating in the formation of covalent bonds with electrophilic centers.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Hydroxyimino)-2-butanone
- 3-(Hydroxyimino)-2-hexanone
- 3-(Hydroxyimino)-2-heptanone
Uniqueness
3-(Hydroxyimino)-2-pentanone is unique due to its specific molecular structure, which imparts distinct reactivity and properties compared to other similar compounds. Its balance of hydrophobic and hydrophilic regions makes it versatile for various applications, and its ability to form stable oxime complexes is particularly noteworthy.
Propiedades
Número CAS |
609-29-0 |
|---|---|
Fórmula molecular |
C5H9NO2 |
Peso molecular |
115.13 g/mol |
Nombre IUPAC |
(3E)-3-hydroxyiminopentan-2-one |
InChI |
InChI=1S/C5H9NO2/c1-3-5(6-8)4(2)7/h8H,3H2,1-2H3/b6-5+ |
Clave InChI |
KKJVJCIOIRIFFK-AATRIKPKSA-N |
SMILES isomérico |
CC/C(=N\O)/C(=O)C |
SMILES canónico |
CCC(=NO)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)
![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)

![2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[(1-sulfo-2-naphthalenyl)azo]-, trisodium salt](/img/structure/B14744743.png)
![Diethyl 2,3-diazabicyclo[2.2.2]octane-2,3-dicarboxylate](/img/structure/B14744751.png)

